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Cat. No.: B1589836 Get Quote

An In-depth Technical Guide to 1-(2-Bromophenyl)cyclopropanamine: Properties, Synthesis,

and Applications in Drug Discovery

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(2-
Bromophenyl)cyclopropanamine, a key building block in modern medicinal chemistry. We

will delve into its core chemical properties, plausible synthetic routes, reactivity profile, and its

emerging role in the development of novel therapeutics. This document is intended for

researchers, chemists, and drug development professionals seeking to leverage this versatile

scaffold in their work.

Molecular Structure and Physicochemical
Properties
1-(2-Bromophenyl)cyclopropanamine is a bifunctional molecule incorporating a strained

cyclopropyl ring and a synthetically versatile bromophenyl group. The primary amine on a

quaternary carbon alpha to the phenyl ring provides a key vector for molecular elaboration.

The unique spatial arrangement of the cyclopropylamine moiety imparts conformational rigidity,

a desirable trait in drug design for optimizing ligand-receptor interactions.[1] The presence of
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the bromine atom on the phenyl ring opens avenues for a multitude of cross-coupling reactions,

enabling the synthesis of diverse compound libraries.[2]

Table 1: Physicochemical and Identification Properties

Property Value Source(s)

Molecular Formula C₉H₁₀BrN [3]

Molecular Weight 212.09 g/mol [4]

Monoisotopic Mass 210.99966 Da [3]

CAS Number 604799-96-4 [5]

Appearance Light yellow to yellow liquid [5]

Predicted XlogP 1.8 [3]

Storage Conditions
Store under inert gas (Nitrogen

or Argon) at 2–8 °C
[5]

SMILES C1CC1(C2=CC=CC=C2Br)N [3]

InChI

InChI=1S/C9H10BrN/c10-8-4-

2-1-3-7(8)9(11)5-6-9/h1-4H,5-

6,11H2

[3]

Synthesis and Purification
While multiple synthetic routes to primary cyclopropylamines exist, a highly effective and

scalable approach involves the Curtius rearrangement starting from the corresponding

carboxylic acid.[6] The precursor, 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid, is

commercially available, making this a practical pathway for laboratory and potential pilot-scale

synthesis.[7]

Proposed Synthetic Workflow
The conversion of the carboxylic acid to the primary amine can be achieved via a one-pot

Curtius rearrangement. This process avoids the isolation of the potentially hazardous acyl

azide intermediate.
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Synthetic Pathway
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Caption: Proposed synthesis of 1-(2-Bromophenyl)cyclopropanamine.

Experimental Protocol: Curtius Rearrangement
Disclaimer: This is a representative protocol and must be adapted and optimized under

appropriate laboratory safety conditions.
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Reaction Setup: To a solution of 1-(2-bromophenyl)cyclopropane-1-carboxylic acid (1.0 eq) in

anhydrous toluene (10 mL/mmol) under an argon atmosphere, add triethylamine (1.2 eq).

Azide Formation: Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the stirred

solution at room temperature.

Causality: DPPA is a common and relatively safe reagent for the one-pot conversion of

carboxylic acids to acyl azides, which then undergo rearrangement. Triethylamine acts as

a base to form the carboxylate salt.

Rearrangement and Trapping: Heat the reaction mixture to 80-90 °C. The acyl azide will form

and rearrange in situ to the corresponding isocyanate. The reaction progress can be

monitored by TLC or IR spectroscopy (disappearance of the azide peak at ~2130 cm⁻¹ and

appearance of the isocyanate peak at ~2270 cm⁻¹). After the rearrangement is complete

(typically 2-4 hours), add tert-butanol (t-BuOH) (3.0 eq) and continue heating to trap the

isocyanate as the Boc-protected amine.

Causality: Heating provides the energy for the concerted rearrangement. Trapping the

reactive isocyanate with t-BuOH forms a stable, easily purifiable Boc-carbamate

intermediate.

Workup and Purification (Carbamate): Cool the reaction mixture, dilute with ethyl acetate,

and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over

anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product

by column chromatography on silica gel to yield the tert-butyl carbamate.

Deprotection: Dissolve the purified Boc-protected amine in a solution of HCl in 1,4-dioxane

(e.g., 4M) and stir at room temperature for 1-2 hours.

Causality: Strong acid cleaves the tert-butoxycarbonyl (Boc) protecting group, liberating

the primary amine, which is isolated as its hydrochloride salt.

Isolation (Final Product): Concentrate the reaction mixture under reduced pressure. The

resulting solid can be triturated with diethyl ether to afford the hydrochloride salt of 1-(2-
bromophenyl)cyclopropanamine. The free base can be obtained by neutralization with a

suitable base (e.g., NaOH) and extraction into an organic solvent.
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Spectral Analysis (Predicted)
While a dedicated public spectral database for this specific compound is sparse, its ¹H NMR,

¹³C NMR, and Mass Spectrum can be reliably predicted based on its structure and data from

analogous compounds.

Table 2: Predicted NMR and MS Characteristics
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Technique Predicted Features Rationale / Comparison

¹H NMR

~7.6-7.1 ppm (4H, m):

Aromatic protons. ~2.0-1.5

ppm (2H, br s): Amine (NH₂)

protons. ~1.2-0.8 ppm (4H, m):

Cyclopropyl (CH₂) protons.

Aromatic signals will exhibit

complex splitting patterns

typical of an ortho-substituted

benzene ring.[8] Amine

protons are often broad and

their chemical shift is

concentration and solvent

dependent. Cyclopropyl

protons are highly shielded

due to the ring's electronic

structure, appearing

significantly upfield.[9]

¹³C NMR

~145-125 ppm (6 signals):

Aromatic carbons, including

the ipso-carbon attached to

bromine (~122 ppm) and the

ipso-carbon attached to the

cyclopropyl group. ~40-35 ppm

(1 signal): Quaternary

cyclopropyl carbon (C-NH₂).

~20-15 ppm (1 signal, from 2

carbons): Equivalent

cyclopropyl CH₂ carbons.

The number of signals reflects

the molecule's symmetry. The

chemical shifts are estimated

from known values for

bromobenzene and

cyclopropylamine derivatives.

[10]

Mass Spec (EI)

Molecular Ion (M⁺): Two peaks

of nearly equal intensity at m/z

211 and 213. Key Fragments:

Loss of NH₂ (m/z 195/197),

loss of the cyclopropylamine

moiety, and a prominent peak

for the bromophenyl cation

(m/z 155/157).

The characteristic 1:1 isotopic

pattern for bromine (⁷⁹Br and

⁸¹Br) is the most definitive

feature.[11] Fragmentation will

likely occur at the benzylic

position and through cleavage

of the cyclopropane ring.

Reactivity and Chemical Behavior
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The molecule possesses three primary sites of reactivity: the primary amine, the bromophenyl

ring, and the cyclopropane ring itself. This trifecta of functionality makes it a powerful and

versatile synthetic intermediate.

Caption: Primary sites of chemical reactivity on the molecule.

Primary Amine: As a primary amine, this group is nucleophilic and basic. It readily undergoes

standard amine chemistry, including acylation to form amides, alkylation, and reductive

amination. It will also form salts, such as the hydrochloride salt, which are often crystalline

and easier to handle than the free base.[12]

Bromophenyl Group: The aryl bromide is a linchpin for building molecular complexity. It is an

ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of

aryl, heteroaryl, alkyl, and alkyne groups, thereby enabling extensive structure-activity

relationship (SAR) studies.[2]

Cyclopropane Ring: The high ring strain (~27 kcal/mol) and enhanced π-character of the C-C

bonds make the cyclopropane ring susceptible to ring-opening reactions under certain

conditions, although it is generally stable.[13] This reactivity is enhanced in "activated"

cyclopropanes, and while this molecule is not strongly activated, its behavior with potent

electrophiles or nucleophiles should be considered.[14]

Applications in Drug Discovery
The cyclopropylamine motif is a "privileged" structure in medicinal chemistry, appearing in

numerous clinical and preclinical drug candidates.[1] Its rigid nature helps to lock in bioactive

conformations, potentially improving binding affinity and reducing entropic penalties upon

receptor binding.

Scaffold for CNS-Active Agents
This particular compound is a valuable intermediate for molecules targeting neurological

disorders.[2] For instance, functionalized cyclopropanamines are potent inhibitors of Lysine-

specific demethylase 1 (LSD1), an enzyme implicated in various CNS diseases, including

schizophrenia and Alzheimer's disease.[15] Inhibition of LSD1 leads to changes in histone

methylation and subsequent gene expression.[15]
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Role as a Bioactive Scaffold

1-(2-Bromophenyl)cyclopropanamine
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Caption: Use of the molecule as a scaffold for diversification.

The 1-(2-bromophenyl)cyclopropanamine core provides two key points for diversification

(the amine and the bromide), allowing chemists to systematically probe the chemical space

around a target protein to optimize potency, selectivity, and pharmacokinetic (ADME)

properties.

Safety and Handling
As with any active chemical reagent, proper safety protocols must be strictly followed.

Hazards: This compound is classified as a skin irritant (H315), a serious eye irritant (H319),

and may cause respiratory irritation (H335).[16][17]

Precautions for Safe Handling:

Handle only in a well-ventilated area, preferably within a chemical fume hood.[16]
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.[18]

Wear appropriate personal protective equipment (PPE), including chemical-resistant

gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]

Wash hands thoroughly after handling.[16]

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from

incompatible substances like strong oxidizing agents.[5][16]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.[16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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